molecular formula C10H6BrF3N2 B1331287 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 219986-65-9

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B1331287
CAS RN: 219986-65-9
M. Wt: 291.07 g/mol
InChI Key: IJXYMIRDVATCHK-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound. Its empirical formula is C11H5BrF3NO3 and its molecular weight is 336.06 .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. Unfortunately, I don’t have the specific molecular structure data for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, I don’t have the specific physical and chemical properties for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .

Mechanism of Action

Target of Action

The compound 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole, is primarily used as a building block for the design of photoaffinity probes (PAPs) . These probes are used in biochemical studies for protein profiling, covalent inhibitors, protein-protein interactions, and target engagement .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling (PAL) . This technique involves the use of light to activate the compound, which then forms a covalent bond with its target . This allows for the precise identification and study of the target .

Biochemical Pathways

Given its use in photoaffinity labeling, it can be inferred that it may affect various pathways depending on the specific proteins it is designed to target .

Pharmacokinetics

As a photoaffinity probe, its bioavailability would likely be influenced by factors such as its chemical structure, the specific target it is designed to bind to, and the conditions under which the photoaffinity labeling is carried out .

Result of Action

The primary result of the action of this compound is the formation of a covalent bond with its target, allowing for the precise identification and study of the target . This can provide valuable information for drug discovery and chemical biology research .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the process of photoaffinity labeling requires the presence of light to activate the compound . Additionally, factors such as temperature and pH could potentially affect the stability of the compound and its ability to form a covalent bond with its target .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. This information is typically provided in a material safety data sheet (MSDS). Unfortunately, I don’t have the specific safety and hazards information for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, I don’t have the specific future directions for 3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole .

properties

IUPAC Name

3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)8-5-9(16-15-8)10(12,13)14/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXYMIRDVATCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352464
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219986-65-9
Record name 3-(4-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219986-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromophenyl)-3-trifluoromethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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